molecular formula C17H23F3N2O2 B6505732 3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one CAS No. 1421531-13-6

3,3-dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}piperidin-1-yl)butan-1-one

Cat. No. B6505732
CAS RN: 1421531-13-6
M. Wt: 344.37 g/mol
InChI Key: HOCJSFDUYCCCIT-UHFFFAOYSA-N
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Description

The compound you mentioned contains a trifluoromethyl group (-CF3), which is a functional group in chemistry. This group is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Compounds with this group are a subclass of the organofluorines .


Synthesis Analysis

Various methods exist to introduce the trifluoromethyl functionality. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride. Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride .


Molecular Structure Analysis

The trifluoromethyl group has a significant electronegativity, often described as being intermediate between the electronegativities of fluorine and chlorine . This influences the properties of the compounds it forms.


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group can lower the basicity of compounds like trifluoroethanol . It can also make compounds strong acids, such as trifluoromethanesulfonic acid and trifluoroacetic acid .

Scientific Research Applications

Synthetic Chemistry

In synthetic chemistry, this compound finds applications in various reactions:

Conclusion

3,3-Dimethyl-1-(trifluoromethyl)-1,2-benziodoxole: is a versatile reagent with promising applications across diverse scientific domains. Researchers continue to explore its potential in drug development, synthetic chemistry, and beyond. If you need further details or have additional queries, feel free to ask! 😊

Sigma-Aldrich Product Page

Mechanism of Action

Mode of Action

The compound is an electrophilic CF3-transfer reagent . It acts by transferring a trifluoromethyl group to a variety of compounds, including secondary and primary aryl- and alkylphospines, phenols, peptides containing cysteine residues, arenes, and N-heterocycles . The exact interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The downstream effects of this pathway are dependent on the specific targets and the biological context.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its specific targets. Given its role as a CF3-transfer reagent , it can be inferred that the compound may alter the chemical structure of its targets, potentially affecting their function.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound should be stored at 2-8°C . Furthermore, the compound’s reactivity may be influenced by factors such as pH, temperature, and the presence of other chemical species. More research is needed to fully understand the influence of environmental factors on the compound’s action.

Future Directions

The trifluoromethyl group is widely used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds . Its use in medicinal chemistry dates back to 1928, and research became more intense in the mid-1940s . The future directions would likely involve further exploration of its applications in medicinal chemistry and other fields.

properties

IUPAC Name

3,3-dimethyl-1-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F3N2O2/c1-16(2,3)10-15(23)22-8-6-13(7-9-22)24-14-5-4-12(11-21-14)17(18,19)20/h4-5,11,13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOCJSFDUYCCCIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)N1CCC(CC1)OC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethyl-1-(4-{[5-(trifluoromethyl)pyridin-2-YL]oxy}piperidin-1-YL)butan-1-one

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